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Compound of Interest

Compound Name: 2,4,6-Trichloro-3-methylaniline
CAS No.: 5400-76-0
Cat. No.: B1593980
Get Quote
. J

Executive Summary & Chemical Profile

This guide provides a comprehensive technical analysis of 2,4,6-Trichloro-3-methylaniline
(CAS: 5400-76-0), a critical intermediate in the synthesis of azo dyes, pesticides, and
pharmaceutical precursors. The compound is characterized by a high degree of halogenation
on the aromatic ring, resulting in distinct spectral signatures in Nuclear Magnetic Resonance
(NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).

Chemical Identification
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Property Detail

IUPAC Name 2,4,6-Trichloro-3-methylaniline

2,4,6-Trichloro-m-toluidine; 3-Methyl-2,4,6-

Common Synonyms _ o
trichloroaniline

CAS Number 5400-76-0
C
H
Molecular Formula
Cl
N
Molecular Weight 210.49 g/mol
Physical State Solid (Crystalline needles)
Melting Point 79-85 °C (Lit. var.)

Soluble in organic solvents (CDCI
Solubility , DMSO-

, Acetone); Insoluble in water

Synthesis & Structural Context

Understanding the synthetic origin of the sample is vital for interpreting spectral impurities.
2,4,6-Trichloro-3-methylaniline is typically synthesized via the electrophilic aromatic
chlorination of m-toluidine (3-methylaniline).

» Directing Effects: The amino group (-NH

) is a strong ortho, para-activator. The methyl group (-CH
) is a weak activator.

o Substitution Pattern: Chlorination occurs exhaustively at the 2, 4, and 6 positions (all ortho or
para to the amine).
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» Steric Environment: The methyl group at position 3 is flanked by chlorine atoms at positions
2 and 4, creating a sterically crowded environment that influences the chemical shift of the
methyl protons.

Synthesis Workflow (Graphviz)[1]

Intermediate: Exhaustive Chlorination ) 2,4,6-Trichloro-3-methylaniline
Monochloro/Dichloro species (Target)

w
m-Toluidine Electrophilic Subst. > Chlorination Side Reaction
(3-Methylaniline) (CI2/ HCI / Solvent) [——==—22200 | i

Over-chlorinated byproducts

Click to download full resolution via product page

Caption: Synthetic pathway for 2,4,6-Trichloro-3-methylaniline showing the progression from
m-toluidine to the tri-halogenated target.

Spectral Analysis: The Core Data
Mass Spectrometry (MS)

The mass spectrum of this compound is dominated by the isotopic signature of the three
chlorine atoms. This is the primary tool for structural confirmation.

e Molecular lon (M

): The nominal mass is 209 (based on
Cl).
* |sotope Pattern (Cl

): The presence of three chlorine atoms creates a distinctive quartet pattern (M, M+2, M+4,
M+6) with approximate intensities of 100 : 96 : 31 : 3.

Fragmentation Pathway:

* [M]
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(m/z 209/211/213): Stable molecular ion.
e [M-CI]

(m/z 174): Loss of a radical chlorine atom (common in polychlorinated aromatics).
e [M-HCI

: Elimination of HCI.
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m/z (Nominal) Relative Intensity (%) Assignment

M

(
209 100

Cl

+2 (
211 ~96
Cl

cl)

+4 (
213 ~31 Cl

Cl

+6 (
215 ~3
Cl

174 Variable [M-Cl]

Nuclear Magnetic Resonance (NMR)

The high symmetry and exhaustive substitution simplify the NMR spectra, making it highly
diagnostic.

H NMR (400 MHz, CDCI
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)

There is only one aromatic proton remaining on the ring (Position 5).

Shift ( o ) ] Structural
Multiplicity Integration Assignment Lodi
» PPM) ogic

The C5 proton is
isolated between
two chlorine

) atoms (C4, C6)

7.20-7.25 Singlet (s) 1H Ar-H (C5)

and meta to the
methyl group. It
shows no

coupling.

Exchangeable
protons.
Broad Singlet (br Chemical shift
4.20 — 4.50 getor o, -NH e
) varies with
concentration

and solvent.

Deshielded

relative to

toluene (~2.35)
2.45-2.55 Singlet (s) 3H due to the ortho
effect of the
Chlorine at C2

and C4.

C NMR (100 MHz, CDCI

)

The spectrum should display 7 distinct carbon signals.

e C-N (C1): ~140 ppm (Deshielded by amine).
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e C-CI (C2, C4, C6): Three distinct signals in the range of 120-130 ppm. Note that C-CI
carbons often appear with lower intensity due to longer relaxation times and lack of NOE.

e C-CH
(C3): ~130-135 ppm (Quaternary).
e C-H (C5): ~128 ppm (High intensity, CH).

e Methyl Carbon: ~18-20 ppm.

Infrared Spectroscopy (IR)

The IR spectrum confirms the functional groups (primary amine) and the halogenation pattern.

Wavenumber (cm

Vibration Mode Description
)
Primary amine doublet
3480, 3390 N-H Stretch (asymmetric & symmetric
stretch).
Scissoring vibration of the NH
1620 N-H Bend
group.
Aromatic ring skeletal
1580, 1470 C=C Stretch o
vibrations.
Strong, characteristic bands for
800 — 600 C-ClI Stretch _
aryl chlorides.
Out-of-plane bending for the
~860 C-H Bend isolated aromatic proton

(pentasubstituted ring pattern).

Experimental Protocols
Protocol A: Sample Preparation for NMR
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To ensure high-resolution data without aggregation artifacts.

Solvent Selection: Use CDCI

(Chloroform-d) as the primary solvent. If solubility is poor or peaks overlap with solvent
residual, switch to DMSO-

o Concentration: Dissolve 5-10 mg of the solid analyte in 0.6 mL of solvent.

« Filtration: Filter the solution through a cotton plug or glass wool into the NMR tube to remove
any insoluble inorganic salts (e.g., catalyst residues from synthesis).

o Reference: Ensure the solvent contains TMS (Tetramethylsilane) at 0.00 ppm for internal
referencing.

Protocol B: GC-MS Analysis

For purity profiling and isotopic confirmation.
e Column: Rtx-5MS or DB-5 (5% phenyl methyl siloxane), 30m x 0.25mm ID.
e Carrier Gas: Helium at 1.0 mL/min constant flow.
e Temperature Program:
o Hold at 60 °C for 1 min.
o Ramp 20 °C/min to 280 °C.
o Hold at 280 °C for 5 min.
e Inlet: Split mode (50:1), 250 °C.

o Detection: El (Electron Impact) at 70 eV. Scan range 40-400 m/z.

Quality Control & Impurity Profiling
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When analyzing 2,4,6-Trichloro-3-methylaniline, researchers must be vigilant for specific
impurities arising from incomplete chlorination.

Impurity Identification Logic (Graphviz)[1]

Crude Sample

(GC-MS / NMR)

Check Isotope Pattern
(Is M+ 209?)

Mass too low Mass too high

Impurity: Tetrachloro species Target Confirmed
(M+ ~243, Cl4 pattern) (CI3 Pattern)

Impurity: Dichloro-3-methylaniline

(M+ ~175, CI2 pattern)

Click to download full resolution via product page

Caption: Logic flow for identifying common chlorination byproducts using Mass Spectrometry.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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